REACTION_SMILES
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[CH2:28]([Cl:29])[Cl:30].[CH3:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[Na+:27].[O-:23][C:24]([OH:25])=[O:26].[o:1]1[c:2]([CH2:10][O:11][c:12]2[c:13]([O:21][CH3:22])[n:14][c:15]([CH3:20])[c:16]([CH2:18][CH3:19])[cH:17]2)[n:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[o:1]1[c:2]([CH2:10][O:11][c:12]2[c:13](=[O:21])[nH:14][c:15]([CH3:20])[c:16]([CH2:18][CH3:19])[cH:17]2)[n:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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CCc1cc(OCc2nc3ccccc3o2)c(OC)nc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(OCc2nc3ccccc3o2)c(OC)nc1C
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Name
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Type
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product
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Smiles
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CCc1cc(OCc2nc3ccccc3o2)c(=O)[nH]c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |